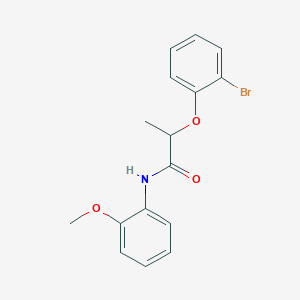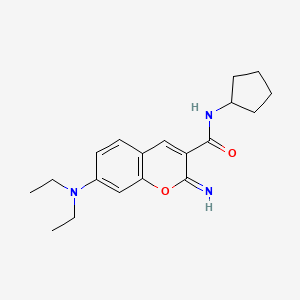
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. BPP is a synthetic compound that was first synthesized in 2004 by a group of researchers at the University of São Paulo, Brazil. Since then, BPP has been the subject of numerous studies, which have investigated its synthesis, mechanism of action, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways in cells. 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to inhibit the activity of the signaling pathway known as nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects in cells and organisms. Studies have demonstrated that 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield, making it a cost-effective option for research. Additionally, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have low toxicity, which makes it a safe option for use in cell and animal studies. However, there are also some limitations to the use of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide in lab experiments. For example, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide. One area of interest is the development of new cancer therapies based on 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide. Researchers are investigating the use of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide in combination with other drugs to enhance its anti-tumor properties. Additionally, researchers are investigating the use of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Finally, researchers are investigating the potential use of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide as a tool for studying the mechanisms of cell growth and proliferation.
Méthodes De Synthèse
The synthesis of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide involves the reaction of 2-bromophenol with 2-methoxybenzylamine in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to yield the final product, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide. The synthesis of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been optimized to yield high purity and yield, making it a reliable and cost-effective compound for scientific research.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has anti-tumor properties, which inhibit the growth and proliferation of cancer cells. 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-11(21-14-9-5-3-7-12(14)17)16(19)18-13-8-4-6-10-15(13)20-2/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNIPMUHBSXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6126369.png)
![7-(3,4-difluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6126371.png)
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6126386.png)
![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)
![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)

![4-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6126459.png)